

QuEChERS method for Ametoctradin in fruits and vegetables

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Compound Focus: Ametoctradin

CAS No.: 865318-97-4

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Introduction to Ametoctradin and the QuEChERS Method

Ametoctradin is a fungicide from the triazolo-pyrimidylamine class (FRAC group 45) that inhibits mitochondrial respiration in oomycete pathogens [1]. It is effective against diseases like downy mildew in grapes and late blight in potatoes and tomatoes [1] [2].

Monitoring **ametoctradin** residues is crucial for food safety, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for this purpose. It involves acetonitrile extraction, liquid-liquid partitioning with salts, and a dispersive Solid-Phase Extraction (d-SPE) cleanup before analysis by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [1].

Detailed Experimental Protocol

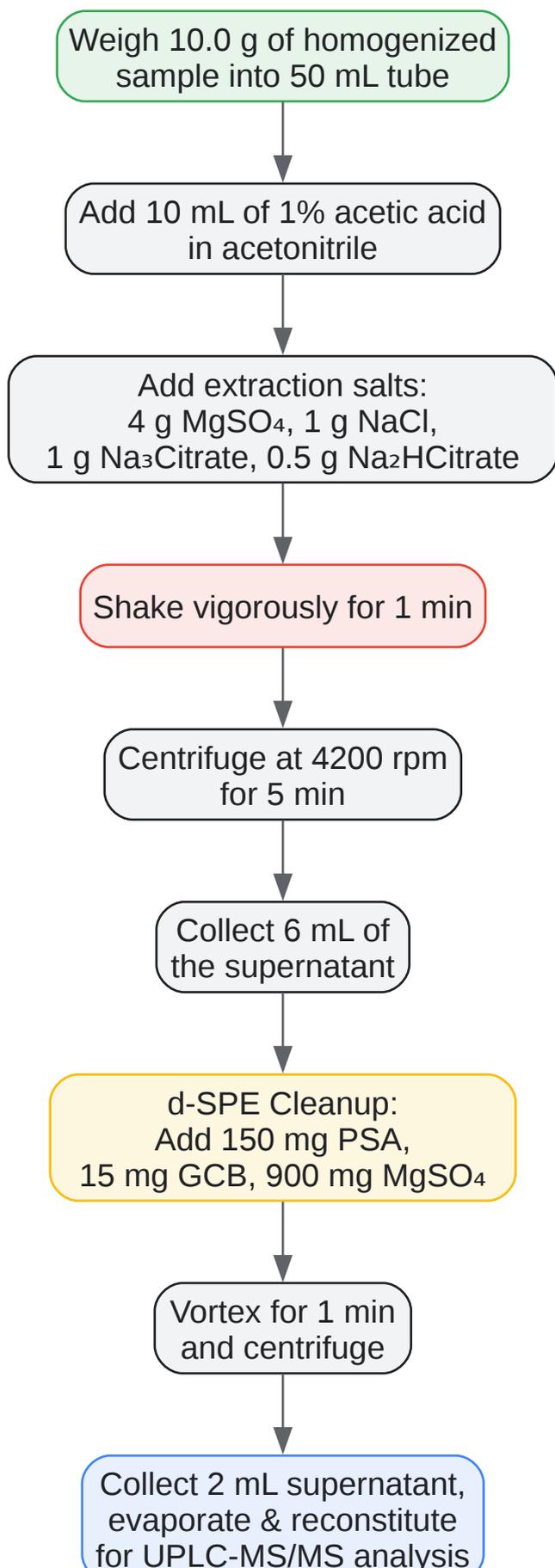
Materials and Reagents

- **Certified Reference Standard: Ametoctradin** (e.g., Sigma-Aldrich TraceCERT [2] or Fujifilm Wako [3]).

- **Solvents:** Acetonitrile, methanol (LC-MS grade).
- **Salts for Extraction:** Anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl). Commercial extraction kits (e.g., Supel QuE Citrate Extraction Tube) are also suitable [4].
- **d-SPE Sorbents:** Primary Secondary Amine (PSA), graphitized carbon black (GCB), C18, or carboxylated multi-walled carbon nanotubes (MWCNTs) [1] [5].
- **Solutions:** Acetic acid (1% in acetonitrile) or buffer salts like trisodium citrate and disodium hydrogen citrate for buffering [4].

Sample Preparation and Extraction Workflow

The sample preparation process can be visualized in the following workflow:



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- **Extraction:** Weigh 10.0 g of a homogenized sample (e.g., apple, grape, tomato) into a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile [1] [4]. Then, add a pre-made salt mixture containing 4 g of MgSO₄, 1 g of NaCl, 1 g of trisodium citrate, and 0.5 g of disodium hydrogen citrate (or a commercial QuEChERS extraction tube) [4].
- **Partitioning:** Shake the mixture vigorously for 1 minute to ensure thorough solvent interaction, then centrifuge at 4200 rpm for 5 minutes. The acetonitrile layer will contain the extracted pesticides [4].
- **d-SPE Cleanup:** Transfer a 6 mL aliquot of the supernatant to a 15 mL d-SPE tube. A common and effective combination is **150 mg PSA**, **15 mg GCB**, and **900 mg MgSO₄** [1] [4].
 - **PSA** removes fatty acids and sugars.
 - **GCB** removes pigments, but use it cautiously as it can also adsorb planar pesticides.
 - **MgSO₄** removes residual water.
- **Vortex** the mixture for 1 minute and centrifuge again. Transfer 2 mL of the purified extract to a new tube. Evaporate the solvent under a gentle stream of nitrogen at 40°C and reconstitute the residue in 1 mL of an appropriate solvent like ethyl acetate or a methanol/water mixture compatible with the LC system [4]. Finally, filter the solution through a 0.22 µm membrane before injection [4].

UPLC-MS/MS Analysis Conditions

The following conditions are adapted from published methods and should be optimized for your specific instrument [1].

- **Chromatography:**
 - **Column:** C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
 - **Mobile Phase:** (A) Water with 5 mM ammonium formate and 0.1% formic acid; (B) Methanol with 0.1% formic acid.
 - **Gradient:** Start at 10% B, increase to 95% B over 4 minutes, hold for 2 minutes, then re-equilibrate.
 - **Flow Rate:** 0.3 mL/min.
 - **Injection Volume:** 2 µL.
 - **Column Temperature:** 40°C.
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI) in **positive mode** [1].
 - **Operation Mode:** Multiple Reaction Monitoring (MRM).
 - **Precursor Ion:** [M+H]⁺ at *m/z* 276.1 [1].
 - **Product Ions:** The most abundant fragment ions for **ametoctradin** can be used for quantification and confirmation. Specific transitions should be optimized, but an example from

the literature uses m/z 276.1 \rightarrow 186.1 and m/z 276.1 \rightarrow 116.0 [1].

Method Validation and Performance Data

Method validation ensures the protocol is reliable, sensitive, and reproducible. The table below summarizes typical performance data for this method across different matrices [1].

Table 1: Method Validation Data for Ametoctradin in Various Matrices

Matrix	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Limit of Quantification (LOQ, $\mu\text{g}/\text{kg}$)
Apple	87.5 - 104.2	3.2 - 7.5	0.032
Grape	88.3 - 101.7	4.1 - 8.2	0.048
Cucumber	85.6 - 96.4	3.8 - 9.3	0.135
Tomato	86.9 - 98.7	4.5 - 8.9	0.057
Cabbage	84.7 - 95.2	5.2 - 9.6	0.106

- **Linearity:** The method demonstrates excellent linearity in the range of 0.01–0.5 mg/L, with correlation coefficients (R^2) greater than 0.995 [4].
- **Specificity:** No significant interfering peaks are observed at the retention time of **ametoctradin** in blank sample chromatograms, confirming method specificity [1].

Discussion and Key Considerations

- **Sorbent Choice:** The combination of PSA and a small amount of GCB is generally effective for fruits and vegetables. For more complex or pigmented matrices (like chrysanthemum flowers), **carboxylated multi-walled carbon nanotubes (MWCNTs)** have shown superior performance as a single-category sorbent, providing high recovery rates (71.6%–116.7%) and effectively removing interferences [5] [6].
- **Extraction Solvent:** Acidified acetonitrile is preferred as it improves the extraction efficiency of a wide range of pesticides and helps to separate the organic and aqueous phases cleanly.

- **Matrix Effects:** Ion suppression or enhancement is common in LC-MS/MS. Using **matrix-matched calibration standards** (preparing calibration curves in blank matrix extract) is crucial for accurate quantification [5].
- **Regulatory Context:** Maximum Residue Levels (MRLs) for **ametoctradin** have been established in various regions. The European Food Safety Authority (EFSA) has concluded that dietary intake from approved uses is unlikely to present a risk to consumer health [7].

Conclusion

The modified QuEChERS method followed by UPLC-MS/MS analysis provides a robust, sensitive, and efficient protocol for determining **ametoctradin** residues in various fruits and vegetables. The method's performance, with high recovery, good precision, and low detection limits, makes it suitable for monitoring and regulatory compliance to ensure food safety.

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